![molecular formula C6H8N2 B169950 2-Cyano-3-azabicyclo[3.1.0]hexane CAS No. 115182-91-7](/img/structure/B169950.png)
2-Cyano-3-azabicyclo[3.1.0]hexane
Overview
Description
2-Cyano-3-azabicyclo[3.1.0]hexane is a bicyclic compound with the molecular formula C₆H₈N₂. It is characterized by a unique structure that includes a cyano group and a three-membered azabicyclo ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug design .
Mechanism of Action
Target of Action
2-Cyano-3-azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design and are found in a wide range of biologically active natural products, drugs, and agrochemicals .
Mode of Action
The exact mode of action of 2-Cyano-3-azabicyclo[31It’s known that the 3-abh fragment is often present in various natural and synthetic biologically active compounds . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Biochemical Pathways
The biochemical pathways affected by 2-Cyano-3-azabicyclo[31It’s known that 3-abh derivatives are often present in molecules capable of acting on various biological targets . For example, protease inhibitors based on structurally related pseudopeptides show antiviral properties .
Pharmacokinetics
The pharmacokinetics of 2-Cyano-3-azabicyclo[31It’s known that the compound has a molecular weight of 10814 .
Result of Action
The molecular and cellular effects of 2-Cyano-3-azabicyclo[31It’s known that 3-abh derivatives are often present in molecules capable of acting on various biological targets . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Cyano-3-azabicyclo[31It’s known that the compound is stored in a refrigerator and shipped at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-3-azabicyclo[3.1.0]hexane can be synthesized through several methods. One common approach involves the reaction of 3-azabicyclo[3.1.0]hex-2-ene or its trimer with an alkali metal bisulfite . Another method includes the (3 + 2) annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation . These methods typically yield good results under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrile derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Biological Activities
2-Cyano-3-azabicyclo[3.1.0]hexane and its derivatives have shown significant biological activities, making them valuable in drug development:
- Antitumor Activity : Compounds derived from this bicyclic structure have been evaluated for their antitumor properties. For instance, studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines such as HeLa and CT26, promoting apoptosis and altering cell motility .
Compound | IC50 (μM) | Cell Line |
---|---|---|
4a | 4.2 | HeLa |
4b | 24.1 | CT26 |
- Mechanism of Action : The mechanism involves the inhibition of specific enzymes related to cell cycle regulation and apoptosis induction, which is critical for developing anticancer therapies .
Therapeutic Applications
The therapeutic potential of this compound extends beyond oncology:
- Antiviral Properties : Research indicates that this compound may inhibit proteases involved in viral replication, presenting opportunities for antiviral drug development.
- Pharmaceutical Development : Its unique structure serves as a scaffold for designing novel drugs targeting various diseases, including viral infections and cancers .
Case Studies
Several studies illustrate the compound's applications:
- Study on Antitumor Effects : In a recent study, derivatives of this compound were tested against HeLa cells, revealing a significant reduction in cell viability and alterations in the actin cytoskeleton, indicating potential as an anticancer agent .
- Preclinical Trials : Preliminary in vivo experiments demonstrated that these compounds could influence tumor growth dynamics in Balb/C mice without significant toxicity, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A closely related compound with similar structural features.
1-Azabicyclo[3.1.0]hexane: Another similar compound with slight variations in its structure.
Uniqueness
2-Cyano-3-azabicyclo[3.1.0]hexane is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions or reactions are desired.
Biological Activity
2-Cyano-3-azabicyclo[3.1.0]hexane (3-ABH) is a bicyclic compound with the molecular formula C₆H₈N₂. Its unique structure, featuring a cyano group and a three-membered azabicyclo ring, positions it as a significant compound in medicinal chemistry and pharmacology. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by diverse research findings.
This compound exhibits biological activity through various mechanisms:
- Target Interactions : The compound acts on multiple biological targets, influencing pathways related to cell proliferation and apoptosis.
- Cell Cycle Modulation : Research indicates that 3-ABH derivatives can significantly alter the distribution of cancer cells across different phases of the cell cycle, particularly inducing apoptosis in tumor cells such as HeLa and CT26 cell lines .
- Cytoskeletal Effects : Studies have shown that treatment with this compound leads to morphological changes in cells, including the disassembly of actin filaments and reduced cell motility, which are crucial for cancer metastasis .
Biological Activity
The biological activities of this compound have been evaluated in various studies:
Antitumor Activity
A series of compounds incorporating the 3-ABH framework have been screened for antitumor efficacy:
- Cell Lines Tested : The antiproliferative effects were assessed on human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), mouse colon carcinoma (CT26), and Vero cell lines.
- IC₅₀ Values : The most effective compounds demonstrated IC₅₀ values ranging from 4.2 to 24.1 μM across these cell lines, indicating significant cytotoxicity against cancer cells .
Cytotoxicity and Apoptosis
The impact of this compound on apoptosis was notable:
- Cell Cycle Analysis : The compound caused an accumulation of cells in the SubG1 phase, indicative of apoptotic processes.
- Morphological Changes : Confocal microscopy revealed that treatment led to the disappearance of actin filaments in up to 90% of HeLa cells, suggesting profound cytoskeletal disruption and apoptotic induction .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its molecular weight (approximately 108 g/mol) and its potential for bioavailability due to its structural features that facilitate interaction with biological membranes.
Applications in Drug Design
Given its biological activity, this compound is considered a promising candidate for drug development:
- Anticancer Agents : Its ability to induce apoptosis and modulate the cell cycle positions it as a potential lead compound for new anticancer therapies.
- Synthetic Intermediates : The compound serves as a versatile building block in the synthesis of more complex molecules with enhanced biological properties.
Comparative Analysis
The following table summarizes key features and findings related to various derivatives of azabicyclo compounds, including this compound:
Compound Name | Structure Type | Key Features | Biological Activity |
---|---|---|---|
This compound | Bicyclic amine | Contains cyano group | Antiproliferative effects in cancer cell lines |
Spiro-Fused Derivatives | Heterocyclic | Enhanced structural complexity | Significant cytotoxicity and apoptosis induction |
Benzyl Substituted Derivatives | Bicyclic amine | Increased lipophilicity | Antibacterial properties |
Case Studies
Recent studies have highlighted the effectiveness of this compound derivatives in various preclinical models:
- In Vitro Studies : A study involving spirofused barbiturate derivatives showed promising results in inhibiting tumor growth in vitro, demonstrating similar mechanisms to those observed with cisplatin treatments.
- In Vivo Experiments : Preliminary experiments on Balb/C mice indicated that certain derivatives could effectively reduce tumor growth dynamics, warranting further investigation into their therapeutic potential against solid tumors .
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-2-6-5-1-4(5)3-8-6/h4-6,8H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUYLMCSIHJLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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